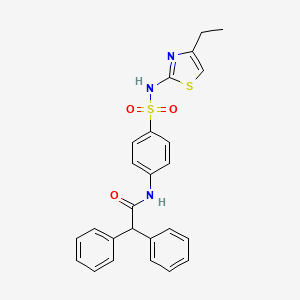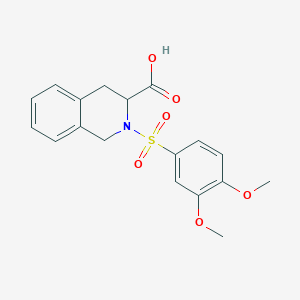![molecular formula C17H11N3O B2539124 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-93-5](/img/structure/B2539124.png)
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-phenyl-5H-indeno[1,2-c]pyridazin-5-one” is a compound that has been studied for its inhibitory properties against monoamine oxidase (MAO) . The substitution of the 5H-indeno[1,2-c]pyridazin-5-one core in the 3-position dramatically influences the MAO-inhibiting properties of these compounds .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, replacing the 3-phenyl group of the known indeno[1,2-c]pyridazin-5-one MAO-B inhibitors with a flexible phenoxymethyl group enhanced the inhibitory potency .
Molecular Structure Analysis
The molecular formula of “3-phenyl-5H-indeno[1,2-c]pyridazin-5-one” is C17H10N2O . The crystal structures are stabilized by weak C-H…O hydrogen bonds. The packing is dominated by pi-pi stacking interactions between the heterocyclic central moieties of centrosymmetrically related molecules .
Chemical Reactions Analysis
The substitution of the 5H-indeno[1,2-c]pyridazin-5-one core in the 3-position dramatically influences the MAO-inhibiting properties of these compounds . The inhibition data highlighted the importance of the aza-heterocyclic scaffold in affecting the MAO isoform selectivity .
Physical And Chemical Properties Analysis
The molecular weight of “3-phenyl-5H-indeno[1,2-c]pyridazin-5-one” is 258.27 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 377 .
Applications De Recherche Scientifique
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, a phenolic compound, demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Its therapeutic roles suggest that similar compounds might also possess multifaceted biological applications, hinting at the potential research interests for "3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime" in areas like metabolic disorder treatment or protective roles against chemical-induced injuries (Naveed et al., 2018).
Antioxidant Capacity Assays
The study of antioxidants and their capacity is crucial for understanding how compounds like "this compound" might interact in biological systems to mitigate oxidative stress. Various assays, such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Ability of Plasma), are used to measure the antioxidant potential of compounds, which could be relevant for research into the oxidative stress mitigation potential of "this compound" (Huang, Ou, & Prior, 2005).
Synthetic Phenolic Antioxidants and Environmental Impact
Research into synthetic phenolic antioxidants, such as BHT (butylated hydroxytoluene) and their environmental fate, highlights the importance of understanding the toxicity, biodegradability, and environmental persistence of chemical compounds. This area of study may provide insights into the environmental aspects of "this compound," particularly in terms of its stability and potential environmental impact (Liu & Mabury, 2020).
Pharmacological and Nutritional Effects of Coumarins
The exploration of coumarins, compounds with a wide spectrum of bioactivities including antitumor, anti-inflammation, and antibacterial effects, underscores the significance of structural modification in enhancing biological activity. This suggests that research into "this compound" might also focus on its potential pharmacological applications, leveraging its chemical structure for targeted therapeutic effects (Zhu & Jiang, 2018).
Reactivation of Organophosphate-Inhibited Acetylcholinesterase
Studies on the reactivation of organophosphate-inhibited acetylcholinesterase, particularly using oxime compounds, highlight the critical role of such chemicals in countering the effects of nerve agents and insecticides. This suggests a potential area of application for "this compound" in developing antidotes or protective agents against organophosphate poisoning (Chambers, Dail, & Meek, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXFPPZYIHJLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)
![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)


![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)




![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)